![molecular formula C13H8N4O2S2 B3008248 N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide CAS No. 941957-26-2](/img/structure/B3008248.png)
N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide is a complex organic compound that features a unique combination of thiazole, benzothiazole, and oxazole rings
作用機序
Target of Action
TCMDC-124989, also known as N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide or N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)isoxazole-5-carboxamide, primarily targets the Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS) . PfAsnRS is an enzyme that plays a crucial role in protein translation, a vital process for the survival and growth of the malaria parasite .
Mode of Action
TCMDC-124989 interacts with its target, PfAsnRS, through a unique mechanism known as reaction hijacking . This compound inhibits protein translation and activates the amino acid starvation response by forming an Asn-TCMDC-124989 adduct via enzyme-mediated production . This interaction results in the inhibition of PfAsnRS, thereby disrupting the protein synthesis process essential for the parasite’s survival .
Biochemical Pathways
The primary biochemical pathway affected by TCMDC-124989 is the protein translation pathway . By inhibiting PfAsnRS, TCMDC-124989 disrupts the synthesis of proteins, which are crucial for various biological processes within the parasite. This disruption can lead to downstream effects such as impaired growth and development of the parasite, ultimately leading to its death .
Pharmacokinetics
The compound’s potent activity against parasite cultures and low mammalian cell toxicity suggest favorable adme (absorption, distribution, metabolism, and excretion) properties
Result of Action
The molecular and cellular effects of TCMDC-124989’s action primarily involve the disruption of protein synthesis within the malaria parasite. This disruption leads to a state of amino acid starvation, impairing the parasite’s growth and development . The compound’s potent activity against parasite cultures and its low toxicity towards mammalian cells highlight its potential as an effective antimalarial agent .
生化学分析
Biochemical Properties
TCMDC-124989 has been identified as an inhibitor of Plasmodium falciparum prolyl-tRNA synthetase (PfProRS), a key enzyme in the life cycle of the malaria parasite . The compound binds outside the active site of PfProRS, demonstrating specificity for PfProRS over the human equivalent, Homo sapiens ProRS .
Cellular Effects
In cellular contexts, TCMDC-124989 has shown potential activity against Plasmodium falciparum, the parasite responsible for malaria . The compound’s interaction with PfProRS could potentially disrupt the parasite’s protein synthesis, affecting its survival and replication within host cells .
Molecular Mechanism
The molecular mechanism of TCMDC-124989 involves binding to PfProRS, an enzyme crucial for protein synthesis in Plasmodium falciparum . The compound’s interaction with PfProRS is thought to inhibit the enzyme’s activity, disrupting the parasite’s ability to synthesize proteins necessary for its survival and replication .
Metabolic Pathways
Given its activity against PfProRS, it is likely that the compound interacts with the metabolic pathways associated with protein synthesis in Plasmodium falciparum .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide typically involves multi-step reactions. One common approach starts with the preparation of the thiazole and benzothiazole intermediates, followed by their coupling with an oxazole derivative. The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine .
Industrial Production Methods
Industrial production methods for this compound are still under development, but they generally aim to optimize the yield and purity of the product. Techniques such as microwave irradiation and one-pot multicomponent reactions are being explored to streamline the synthesis process .
化学反応の分析
Types of Reactions
N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the oxazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
科学的研究の応用
N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
類似化合物との比較
Similar Compounds
Benzothiazole derivatives: Known for their antimicrobial and anticancer activities.
Thiazole derivatives: Widely studied for their role in medicinal chemistry.
Oxazole derivatives: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
What sets N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide apart is its unique combination of three different heterocyclic rings, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O2S2/c1-6-15-7-2-3-8-11(10(7)20-6)21-13(16-8)17-12(18)9-4-5-14-19-9/h2-5H,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJCDQOZZAJWLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC=NO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[Cyano-[4-(trifluoromethoxy)phenyl]methyl]-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide](/img/structure/B3008165.png)
![7-(4-ethoxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3008166.png)
![5-[(Dimethylamino)methylene]-3-methyl-2-(nitromethylene)-1,3-thiazolan-4-one](/img/structure/B3008167.png)
![3-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B3008168.png)
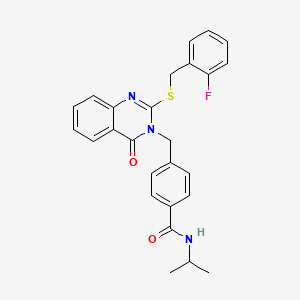
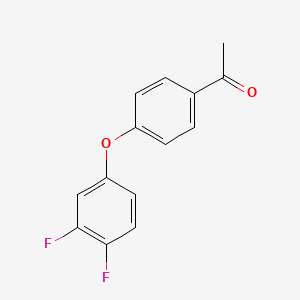
![N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]ethanediamide](/img/structure/B3008176.png)
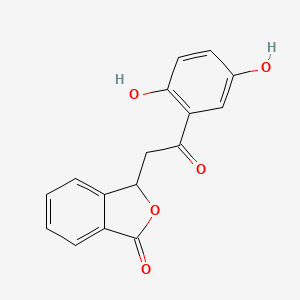
![N-(2,4-dimethoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B3008178.png)
![5-((2,5-dimethylbenzyl)thio)-6-methyl-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3008179.png)
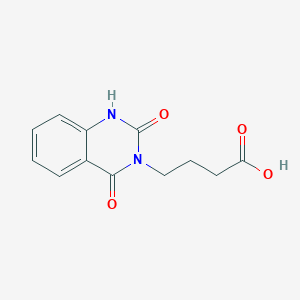
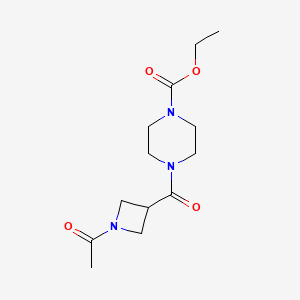
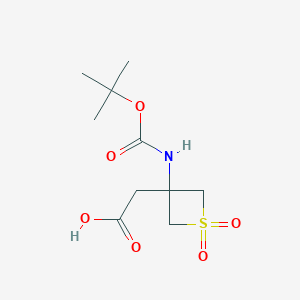
![1-(4-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl)ethanone](/img/structure/B3008187.png)
